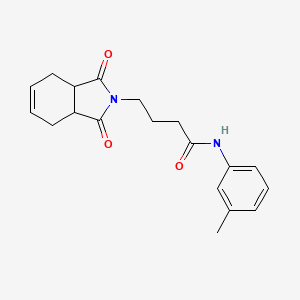![molecular formula C15H17N3OS B5308073 7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TAK-659 and belongs to the class of quinazolinone derivatives. TAK-659 has been studied for its ability to inhibit various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of BTK, ITK, and JAK3 enzymes and signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. ITK is a kinase involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. JAK3 is a kinase involved in the signaling pathway of several cytokines, including interleukin-2, which is important for the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and JAK3 by TAK-659 has several biochemical and physiological effects. Inhibition of BTK leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. Inhibition of ITK leads to the suppression of T-cell receptor signaling, resulting in the inhibition of T-cell activation and proliferation. Inhibition of JAK3 leads to the suppression of cytokine signaling, resulting in the inhibition of T-cell activation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against BTK, ITK, and JAK3, its specificity for these enzymes and signaling pathways, and its ability to penetrate cell membranes. However, TAK-659 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One direction is to investigate its potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is to study its potential as a tool for the study of B-cell and T-cell biology. Additionally, there is a need for further studies to investigate the safety and toxicity of TAK-659 at different doses and in different animal models. Finally, there is a need for the development of more efficient synthesis methods for TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-(2-thienylmethylamino)aniline with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent inhibitory activity against several enzymes and signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and signaling pathways are involved in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
7,7-dimethyl-2-(thiophen-2-ylmethylamino)-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-15(2)6-12-11(13(19)7-15)9-17-14(18-12)16-8-10-4-3-5-20-10/h3-5,9H,6-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDRDQIMGCGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)
![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)
![(3S*,5R*)-1-(2-chlorobenzoyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5308018.png)
acetate](/img/structure/B5308026.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308053.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)
![4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5308083.png)